molecular formula C11H18N2O2 B8418868 Ethyl-2-(2-propylimidazol-1-yl)propanoate

Ethyl-2-(2-propylimidazol-1-yl)propanoate

Cat. No. B8418868
M. Wt: 210.27 g/mol
InChI Key: LAEHFCURWAEUPO-UHFFFAOYSA-N
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Patent
US04853392

Procedure details

2-Propylimidazole (5.5 g), ethyl 2-bromopropionate (9.95 g) and potassium carbonate (12.4 g) were stirred in refluxing acetonitrile (100 ml) for 72 hours. The suspension was allowed to cool, filtered and the solvent removed under reduced pressure, yielding the title compound as an off-white foam, 9.2 g [88%].
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)[CH2:2][CH3:3].Br[CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:14]([O:13][C:11](=[O:12])[CH:10]([N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[CH2:1][CH2:2][CH3:3])[CH3:16])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(CC)C=1NC=CN1
Name
Quantity
9.95 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
12.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)N1C(=NC=C1)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.